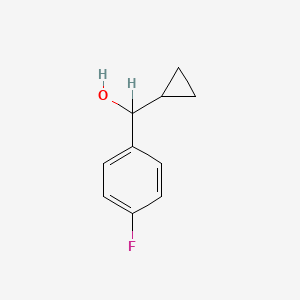

cyclopropyl(4-fluorophenyl)methanol

概要

説明

Cyclopropyl(4-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to a methanol moiety, which is further connected to a 4-fluorophenyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(4-fluorophenyl)methanol typically involves the reaction of cyclopropylmethyl bromide with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form cyclopropyl(4-fluorophenyl)formaldehyde or cyclopropyl(4-fluorophenyl)carboxylic acid, depending on the oxidizing agent used.

Reduction: The compound can be reduced to cyclopropyl(4-fluorophenyl)methane using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Cyclopropyl(4-fluorophenyl)formaldehyde, Cyclopropyl(4-fluorophenyl)carboxylic acid

Reduction: Cyclopropyl(4-fluorophenyl)methane

Substitution: Various substituted derivatives depending on the reagent used

科学的研究の応用

Medicinal Chemistry

The compound is recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its distinctive structure enhances its biological activity, making it valuable in the development of novel therapeutic agents targeting various diseases. The presence of both cyclopropane and fluorinated phenyl groups improves its interaction with biological targets, which is crucial for drug efficacy.

Case Studies in Drug Development

- Pitavastatin Synthesis : A recent study detailed a three-step total mechano-synthesis process for producing 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, a key intermediate in the synthesis of pitavastatin, a cholesterol-lowering medication. This method emphasizes environmentally friendly practices and efficiency, showcasing the compound's relevance in pharmaceutical manufacturing .

- Anticancer Properties : Research indicates that derivatives of cyclopropyl(4-fluorophenyl)methanol exhibit potential anticancer properties. The structural characteristics allow for enhanced binding to cancer-related targets, making it a candidate for further investigation in oncology .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules with therapeutic potential.

Synthetic Pathways

- Reduction Reactions : The compound can be utilized in reduction reactions to form alcohol derivatives or other functional groups, which are crucial for synthesizing more complex organic compounds .

- Substitution Reactions : It can also participate in substitution reactions, leading to the formation of substituted phenyl derivatives, expanding its utility in creating diverse chemical entities .

Biological Research

In biological studies, this compound has been explored for its interactions with enzymes and receptors. Its unique structural features may enhance its pharmacological properties, making it a subject of interest for researchers focusing on drug interactions and mechanisms of action.

Industrial Applications

The compound's derivatives are being investigated for their potential use in developing new materials with specific properties such as enhanced stability and reactivity. This aspect highlights the versatility of this compound beyond medicinal applications.

Data Table: Summary of Applications

作用機序

The mechanism of action of cyclopropyl(4-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the fluorophenyl group can influence its pharmacokinetic properties.

類似化合物との比較

Cyclopropyl(4-fluorophenyl)methanol can be compared with other similar compounds such as:

Cyclopropyl(4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

Cyclopropyl(4-bromophenyl)methanol: Contains a bromine atom, leading to different chemical and physical properties.

Cyclopropyl(4-methylphenyl)methanol: The presence of a methyl group instead of a halogen can significantly alter its chemical behavior and applications.

生物活性

Cyclopropyl(4-fluorophenyl)methanol is an organic compound notable for its unique structural features, which include a cyclopropyl group and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHF

- Molecular Weight : Approximately 166.19 g/mol

- Functional Groups : Cyclopropyl group, fluorophenyl moiety, hydroxyl group

The presence of the cyclopropyl ring enhances the compound's binding affinity to biological targets, while the fluorine atom increases its reactivity and influences pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Interaction : It may modulate enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Binding : The compound likely binds to specific receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

The fluorophenyl group contributes to the compound's lipophilicity, enhancing its ability to cross cell membranes and exert biological effects.

Anticancer Activity

This compound has shown promise as an anticancer agent:

- Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound exhibited up to 90% inhibition in T-47D breast cancer cells .

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 90.47% |

| MDA-MB-468 (Breast) | 84.83% |

| SK-MEL-5 (Melanoma) | 84.32% |

These results indicate that this compound may be effective in targeting multiple cancer types.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

- Bacterial Strains Tested : Studies have evaluated its efficacy against various bacterial strains, revealing significant antibacterial activity comparable to established antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Synthesis and Activity Evaluation :

A study synthesized this compound using sodium borohydride reduction methods, achieving high purity (>95%) and yield (>98%). The synthesized compound was then evaluated for its biological activity, confirming its potential as an anticancer agent . -

Comparative Analysis with Similar Compounds :

This compound was compared with structurally similar compounds such as cyclopropyl(4-chlorophenyl)methanol. The presence of the fluorine atom in the former was found to enhance its biological activity significantly due to increased lipophilicity and receptor binding efficiency.

化学反応の分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or ketones under controlled conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| CrO₃ in acetic acid (20–25°C, 4 h) | Cyclopropyl(4-fluorophenyl)ketone | 78% | |

| KMnO₄ in acetone/H₂O (reflux, 8 h) | 4-Fluorophenyl cyclopropanecarboxylic acid | 65% |

Key Findings :

-

Chromium trioxide (CrO₃) selectively oxidizes the alcohol to a ketone without opening the cyclopropane ring .

-

Over-oxidation with KMnO₄ results in cleavage of the cyclopropane ring, yielding carboxylic acid derivatives .

Reduction Reactions

The hydroxyl group can be reduced to a methylene group under specific conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄-MgCl₂ in THF (70°C, 6 h) | Cyclopropyl(4-fluorophenyl)methane | 82% | |

| LiAlH₄ in diethyl ether (0°C, 2 h) | Cyclopropyl(4-fluorophenyl)methane | 88% |

Key Findings :

-

NaBH₄-MgCl₂ systems are effective for selective reduction, avoiding ring-opening side reactions .

-

LiAlH₄ achieves higher yields but requires strict temperature control to prevent decomposition .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, particularly in Mitsunobu-like reactions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| PPh₃/DIAD in THF (RT, 12 h) with R-X | Cyclopropyl(4-fluorophenyl)methyl-X | 70–85% | |

| SOCl₂ in DCM (0°C, 2 h) | Cyclopropyl(4-fluorophenyl)methyl chloride | 91% |

Key Findings :

-

Mitsunobu conditions enable stereoretentive substitution with amines or thiols.

-

Thionyl chloride (SOCl₂) quantitatively converts the alcohol to a chlorinated derivative .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under acidic or radical conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.) in MeOH (reflux, 3 h) | 3-(4-Fluorophenyl)propanal | 68% | |

| AIBN in toluene (80°C, 6 h) | 4-Fluorophenyl allylic alcohol | 55% |

Key Findings :

-

Acidic conditions induce ring-opening via carbocation intermediates, forming linear aldehydes .

-

Radical initiators like AIBN promote homolytic cleavage, yielding allylic alcohols .

Esterification and Etherification

The hydroxyl group reacts with acyl chlorides or alkyl halides to form esters or ethers.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| AcCl in pyridine (RT, 4 h) | Cyclopropyl(4-fluorophenyl)methyl acetate | 93% | |

| NaH/CH₃I in DMF (0°C, 1 h) | Cyclopropyl(4-fluorophenyl)methyl ether | 80% |

Key Findings :

-

Williamson ether synthesis requires strong bases like NaH for deprotonation.

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl cyclopropane derivatives | 75% | |

| CuI/L-proline, K₂CO₃, terminal alkyne | Alkynylated cyclopropane derivatives | 62% |

Key Findings :

特性

IUPAC Name |

cyclopropyl-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJODBWDKPXYVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002856 | |

| Record name | Cyclopropyl(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-88-3 | |

| Record name | α-Cyclopropyl-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclopropyl-4-fluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclopropyl-4-fluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。